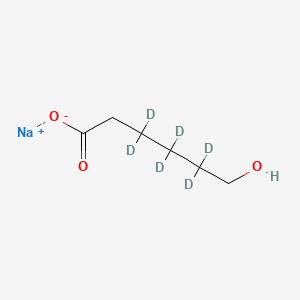

Sodium 6-hydroxyhexanoate-3,3,4,4,5,5-d6

Description

Deuterium (B1214612) Labeling as a Strategic Tool in Scientific Investigations

Deuterium (²H or D), a stable isotope of hydrogen with a neutron in its nucleus in addition to a proton, has a mass approximately twice that of the common hydrogen isotope, protium (B1232500) (¹H). This significant mass difference makes deuterium an excellent tracer in scientific research. smolecule.com Deuterium labeling, the strategic replacement of hydrogen atoms with deuterium in a molecule, is a versatile technique with broad applications. smolecule.com

One of the key advantages of deuterium labeling is the kinetic isotope effect (KIE), where the heavier mass of deuterium can lead to a slowing of chemical reactions in which the cleavage of a carbon-hydrogen bond is the rate-determining step. This phenomenon provides a powerful tool for studying reaction mechanisms. Furthermore, in pharmaceutical research, selective deuteration of drug molecules can alter their metabolic fate. By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of metabolism can be slowed, potentially leading to improved pharmacokinetic profiles and reduced formation of toxic metabolites. researchgate.netjuniperpublishers.com Deuterium-labeled compounds also serve as invaluable internal standards in quantitative mass spectrometry-based assays due to their similar chemical behavior but distinct mass.

Overview of Sodium 6-Hydroxyhexanoate-3,3,4,4,5,5-d6 as a Specialized Deuterated Compound

This compound is a deuterated form of Sodium 6-hydroxyhexanoate (B1236181). The parent compound, Sodium 6-hydroxyhexanoate, is the sodium salt of 6-hydroxyhexanoic acid. nih.gov This compound and its related forms are of interest in biochemical research, particularly in the study of biodegradable polymers known as polyhydroxyalkanoates (PHAs). smolecule.commdpi.com 6-hydroxyhexanoate can serve as a monomer unit in the biosynthesis of these biopolymers by various microorganisms. smolecule.com

The specialized nature of this compound lies in the placement of six deuterium atoms on the carbon chain at positions 3, 4, and 5. This specific labeling pattern makes it a valuable tool for metabolic tracer studies. Researchers can use this compound to investigate the metabolic pathways of 6-hydroxyhexanoate, such as its incorporation into PHAs or its degradation through pathways like omega-oxidation. nih.govnih.gov The presence of the deuterium label allows for the unambiguous tracking of the molecule and its metabolic products using mass spectrometry.

Below are data tables detailing the properties of both the non-labeled and the deuterated compound.

Table 1: Properties of Sodium 6-hydroxyhexanoate

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁NaO₃ |

| Molecular Weight | 154.14 g/mol nih.gov |

| IUPAC Name | sodium;6-hydroxyhexanoate nih.gov |

| CAS Number | 5299-61-6 nih.gov |

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅D₆NaO₃ |

| Molecular Weight | 160.18 g/mol (approx.) |

| IUPAC Name | sodium;6-hydroxyhexanoate-3,3,4,4,5,5-d6 |

| CAS Number | N/A |

Propriétés

Formule moléculaire |

C6H11NaO3 |

|---|---|

Poids moléculaire |

160.18 g/mol |

Nom IUPAC |

sodium;3,3,4,4,5,5-hexadeuterio-6-hydroxyhexanoate |

InChI |

InChI=1S/C6H12O3.Na/c7-5-3-1-2-4-6(8)9;/h7H,1-5H2,(H,8,9);/q;+1/p-1/i1D2,2D2,3D2; |

Clé InChI |

SCHJIKPVOOCORF-LRDWTYOMSA-M |

SMILES isomérique |

[2H]C([2H])(CC(=O)[O-])C([2H])([2H])C([2H])([2H])CO.[Na+] |

SMILES canonique |

C(CCC(=O)[O-])CCO.[Na+] |

Origine du produit |

United States |

Synthetic Methodologies for Deuterated Aliphatic Carboxylates

General Principles of Deuterium (B1214612) Incorporation in Organic Synthesis

The substitution of hydrogen with its heavier isotope, deuterium, can impart significant changes in the physicochemical properties of a molecule, primarily due to the kinetic isotope effect. This effect stems from the greater bond strength of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond typically proceed at a slower rate. This principle is leveraged in various applications, including mechanistic studies and the development of pharmaceuticals with enhanced metabolic stability. The synthesis of deuterated compounds relies on a variety of techniques that can be broadly categorized into regioselective deuteration and chemo-enzymatic approaches.

Regioselective Deuteration Techniques

Achieving regioselectivity in deuterium labeling is paramount to harnessing the full potential of isotopic substitution. Several methods have been developed to introduce deuterium at specific positions within a molecule.

Metal-Catalyzed H/D Exchange: Transition metal catalysts, particularly those based on palladium, platinum, iridium, and ruthenium, are effective in facilitating hydrogen-deuterium (H/D) exchange reactions. researchgate.net These reactions typically employ D₂O or D₂ gas as the deuterium source. The selectivity of the exchange is often directed by the presence of functional groups that can coordinate to the metal center, thereby bringing specific C-H bonds into proximity for activation. For carboxylic acids, the carboxyl group itself can act as a directing group, although this typically favors deuteration at positions alpha or beta to the carbonyl group. nih.gov For long-chain aliphatic acids, achieving selective deuteration at positions remote from the functional group can be challenging and may require multi-step synthetic approaches.

Decarboxylative Deuteration: A mild and practical method for the precise deuteration of aliphatic carboxylic acids involves synergistic photoredox and hydrogen atom transfer (HAT) catalysis. This approach utilizes D₂O as the deuterium source and can achieve high levels of deuterium incorporation at predicted sites. researchgate.net

Multi-Step Synthesis from Deuterated Precursors: A common strategy for achieving specific deuteration patterns involves the use of deuterated starting materials that are then elaborated into the target molecule. This approach offers a high degree of control over the location of the deuterium atoms. For example, the synthesis of α-deuterated carboxylic acids can be achieved from the corresponding malonic acids through H/D exchange and subsequent decarboxylation in the presence of D₂O. chemguide.co.uk

Chemo-Enzymatic Approaches to Deuterium Labeling

The integration of enzymatic transformations into synthetic routes offers a powerful tool for achieving high selectivity and efficiency in deuterium labeling. Enzymes, with their inherent substrate specificity and stereoselectivity, can catalyze deuteration reactions under mild conditions.

Enzyme-Catalyzed H/D Exchange: Certain enzymes can facilitate the exchange of protons with deuterons from a deuterated solvent (e.g., D₂O) at specific positions in a substrate. This approach is particularly useful for the synthesis of chiral deuterated molecules.

Whole-Cell Biocatalysis: The use of whole microbial cells engineered to express specific enzymes can provide a robust platform for the synthesis of deuterated compounds. acs.org For instance, the chemoenzymatic synthesis of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid has been demonstrated, showcasing the potential for producing functionalized long-chain acids. youtube.com Such systems can be adapted for the production of deuterated analogues by conducting the biotransformation in a deuterated medium.

Specific Synthetic Routes to Sodium 6-Hydroxyhexanoate-3,3,4,4,5,5-d6

A direct, single-step deuteration of 6-hydroxyhexanoic acid to achieve the specific 3,3,4,4,5,5-d6 labeling pattern is synthetically challenging due to the lack of inherent reactivity at these positions. Therefore, a multi-step synthetic approach commencing from a strategically chosen deuterated precursor is the most viable strategy. A plausible synthetic route involves the preparation of a deuterated C6 difunctional precursor, followed by selective functional group manipulation to arrive at the target molecule.

Precursor Selection and Derivatization Strategies

A logical precursor for the synthesis of 6-hydroxyhexanoate-d6 is a C6 dicarboxylic acid deuterated at the central four carbons, such as adipic acid-2,2,3,3,4,4-d6. This precursor can then be selectively reduced and further functionalized.

Plausible Synthetic Pathway:

Synthesis of Deuterated Adipic Acid: Adipic acid can be deuterated at the α and β positions under certain catalytic conditions, though achieving deuteration specifically at the 2,2,3,3,4,4 positions would likely require a more tailored approach, possibly starting from a smaller deuterated building block and constructing the C6 chain. A more direct, albeit potentially less selective, method would be the direct H/D exchange of adipic acid using a suitable catalyst.

Selective Reduction to a Mono-alcohol: The selective reduction of one of the carboxylic acid groups of the deuterated adipic acid to a primary alcohol would yield 6-hydroxyhexanoic acid-d6. This can be a challenging transformation, as the reduction of both carboxylic acid groups to a diol is a common outcome. researchgate.netrsc.org Careful selection of reducing agents and reaction conditions is crucial. A potential strategy involves the protection of one of the carboxylic acid groups as an ester, followed by reduction of the free carboxylic acid, and subsequent deprotection.

Alternative Route via a Deuterated Diol: A more controllable route would involve the complete reduction of deuterated adipic acid to the corresponding 1,6-hexanediol-d6. researchgate.netrsc.org

Selective Oxidation or Halogenation: The deuterated diol can then be selectively oxidized at one of the primary alcohol groups to the corresponding aldehyde, which can be further oxidized to the carboxylic acid. Alternatively, selective monohalogenation of the diol would provide a precursor for the introduction of the carboxylic acid functionality.

Nitrile Synthesis and Hydrolysis: A common method for converting an alcohol to a carboxylic acid with the addition of one carbon is through the formation and subsequent hydrolysis of a nitrile. chemistrysteps.com However, for this specific target, the carbon chain length is already established. Therefore, a more direct oxidation of the alcohol is preferred. If a route involving a halide is chosen, the halide can be displaced by cyanide, followed by hydrolysis to the carboxylic acid. chemguide.co.ukswun.edu.cnmasterorganicchemistry.comcommonorganicchemistry.comlibretexts.org

Formation of the Sodium Salt: The final step involves the neutralization of the deuterated 6-hydroxyhexanoic acid with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, to yield the target compound, this compound. youtube.comreddit.com

Optimization of Deuterium Enrichment and Positional Specificity

Throughout the synthetic sequence, maintaining high deuterium enrichment is critical. Each reaction step must be carefully optimized to prevent any H/D back-exchange.

Deuterium Source: The use of highly enriched deuterium sources (e.g., D₂O, D₂ gas) is essential.

Reaction Conditions: Anhydrous conditions are often necessary in steps following the initial deuteration to prevent the loss of deuterium.

Catalyst Selection: The choice of catalyst for H/D exchange or other transformations can significantly impact the degree and specificity of deuteration.

Purification: Purification methods must be chosen to avoid exposure to proton sources that could lead to back-exchange.

The following table summarizes key considerations for optimizing deuterium enrichment and positional specificity:

| Parameter | Optimization Strategy | Rationale |

| Precursor Purity | Use of highly deuterated starting materials with confirmed isotopic purity. | Ensures a high level of deuterium in the final product. |

| Catalyst Choice | Selection of catalysts known for high regioselectivity in H/D exchange or other transformations. | Directs deuterium incorporation to the desired positions. |

| Solvent System | Use of aprotic or deuterated solvents in critical steps. | Minimizes the risk of H/D back-exchange. |

| Reaction Temperature | Optimization to favor the desired reaction pathway and minimize side reactions that could lead to deuterium scrambling. | Enhances selectivity and yield. |

| Work-up Procedures | Use of D₂O or aprotic solvents during extraction and washing steps. | Prevents loss of deuterium during purification. |

Reaction Condition Parameters and Yield Maximization

The following table outlines key reaction parameters and their impact on yield:

| Reaction Step | Key Parameters | Impact on Yield |

| Deuteration of Precursor | Catalyst loading, reaction time, temperature, pressure (for D₂ gas). | Affects the extent of deuteration and can influence side reactions. |

| Selective Reduction/Oxidation | Choice of reagent, stoichiometry, temperature, reaction time. | Crucial for achieving selectivity and preventing over-reduction or over-oxidation. |

| Functional Group Interconversion | Reaction conditions tailored to the specific transformation (e.g., halogenation, nitrilation). | Incomplete reactions or side product formation will lower the overall yield. |

| Final Salt Formation | Stoichiometric addition of a sodium base, pH control. | Ensures complete conversion to the sodium salt without introducing impurities. |

Detailed research findings would be required to establish the precise optimal conditions for each step in the synthesis of this compound. However, based on established principles of organic synthesis, a systematic approach to optimizing these parameters would lead to a viable and efficient synthetic route.

Advanced Purification and Isolation Procedures for Isotope-Labeled Compounds

The purification and isolation of isotope-labeled compounds like this compound are critical steps to ensure high chemical and isotopic purity. The goal is to remove any unreacted starting materials, byproducts, and, most importantly, any remaining non-deuterated or partially deuterated species.

Common purification techniques for isotope-labeled compounds include:

Chromatography: High-performance liquid chromatography (HPLC) is a powerful tool for separating compounds based on their polarity and other physicochemical properties. For deuterated compounds, reversed-phase HPLC is often employed, where the separation is based on hydrophobic interactions. cchmc.org While the chemical properties of isotopologues are very similar, slight differences in retention times can sometimes be exploited for separation. cchmc.org

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly. The desired compound will crystallize out of the solution, leaving impurities behind in the solvent. The effectiveness of this method depends on the solubility differences between the desired product and the impurities.

Distillation: For volatile compounds, distillation can be an effective purification method. This process separates components of a mixture based on differences in their boiling points. While the boiling points of deuterated and non-deuterated compounds are very close, fractional distillation under carefully controlled conditions can sometimes achieve a degree of separation.

Molecular Sieves: To remove water and other small polar molecules, molecular sieves can be used. researchgate.netckgas.com This is particularly important for compounds that are sensitive to moisture. researchgate.netckgas.com

The purity of the final product is typically assessed using a combination of analytical techniques, including:

Mass Spectrometry (MS): This is used to confirm the molecular weight of the compound and to determine the level of isotopic enrichment by comparing the intensities of the mass peaks corresponding to the deuterated and non-deuterated species. lucerna-chem.chsymeres.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the deuterated positions. ²H (Deuterium) NMR can be used to confirm the presence and location of the deuterium atoms. nih.gov

The following table summarizes the key aspects of purification and analysis:

| Technique | Purpose | Key Considerations |

| HPLC | Separation from impurities and non-labeled species. | Selection of appropriate column and mobile phase. |

| Recrystallization | Purification of solid compounds. | Choice of solvent system. |

| Distillation | Purification of volatile compounds. | Precise temperature and pressure control. |

| Molecular Sieves | Removal of water. | Proper activation and handling of sieves. |

| Mass Spectrometry | Confirmation of molecular weight and isotopic enrichment. | High-resolution MS for accurate mass determination. |

| NMR Spectroscopy | Structural confirmation and determination of deuterium location. | Use of appropriate deuterated solvents for analysis. |

Rigorous Characterization and Quality Control for Research Grade Materials

Spectroscopic Techniques for Isotopic Purity and Regioselectivity Determination

Spectroscopic methods are fundamental in confirming the successful and specific incorporation of stable isotopes into a molecular structure. These techniques provide detailed information on the atomic and molecular level, verifying both the location and the extent of isotopic labeling.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and is particularly powerful for confirming the regioselectivity of isotopic labeling. In the case of Sodium 6-hydroxyhexanoate-3,3,4,4,5,5-d6, both ¹H NMR and ²H (Deuterium) NMR are employed to confirm the precise location of the deuterium (B1214612) atoms.

The ¹H NMR spectrum is expected to show the absence of signals corresponding to the protons at the 3, 4, and 5 positions of the hexanoate (B1226103) backbone, as they have been replaced by deuterium. The presence of signals for the protons at the 2 and 6 positions confirms that deuteration did not occur at these sites.

Conversely, the ²H NMR spectrum is used to directly observe the deuterium nuclei. It should display signals at chemical shifts corresponding to the 3, 4, and 5 positions, confirming that the deuteration occurred at the intended sites. The chemical shift range in deuterium NMR is similar to that of proton NMR, though the signals are typically broader. massbank.eu This combined NMR analysis provides unambiguous confirmation of the deuterium distribution.

Table 1: Representative NMR Spectroscopic Data for this compound in D₂O

| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H-2 | ~2.25 | Triplet |

| ¹H | H-6 | ~3.58 | Triplet |

Note: The chemical shifts are approximate and can vary based on solvent and concentration.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for verifying the isotopic enrichment and purity of labeled compounds. nih.gov It provides a highly accurate mass measurement of the parent ion, allowing for the confirmation of the elemental formula and the number of incorporated deuterium atoms.

For this compound, the expected monoisotopic mass of the anion ([M-Na]⁻) is higher than its non-deuterated counterpart by approximately 6.0378 Da (6 x 1.0063 Da, the mass difference between deuterium and protium). HRMS analysis can confirm this mass increase with high precision.

Furthermore, by analyzing the isotopic distribution of the molecular ion peak, the isotopic abundance can be calculated. This involves measuring the relative intensities of the ions corresponding to the d0 (unlabeled) to d6 (fully labeled) species. nih.gov For a high-quality research-grade material, the abundance of the d6 isotopologue is expected to be very high, typically >98%.

Table 2: Illustrative HRMS Data for Isotopic Abundance of the 6-Hydroxyhexanoate-d6 Anion

| Isotopologue | Theoretical m/z | Observed m/z | Relative Abundance (%) |

|---|---|---|---|

| d0 (C₆H₁₁O₃⁻) | 131.0714 | N/D | < 0.1 |

| d1 | 132.0777 | N/D | < 0.1 |

| d2 | 133.0840 | N/D | < 0.2 |

| d3 | 134.0903 | N/D | < 0.5 |

| d4 | 135.0965 | N/D | < 1.0 |

| d5 | 136.1028 | N/D | 1.5 |

N/D: Not Detected. The data is illustrative of a high-purity batch.

Chromatographic Assessment of Chemical Purity

Chromatographic techniques are essential for separating and quantifying the target compound from any potential impurities, including starting materials, by-products, or isomers.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the chemical purity of non-volatile compounds like this compound. A reversed-phase HPLC method is typically employed, where the compound is separated on a non-polar stationary phase with a polar mobile phase.

The purity is calculated based on the relative peak area of the main component in the chromatogram. For research-grade materials, the chemical purity is typically expected to be ≥98%. The method parameters are optimized to ensure good resolution between the main peak and any potential impurities. A common setup involves a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water mixture, often with an acid modifier like formic or phosphoric acid for better peak shape. sielc.com

Table 3: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10 µL |

| Typical Retention Time | ~8.5 minutes |

| Purity Specification | ≥ 98% (by area) |

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a highly sensitive technique used to detect and identify volatile and semi-volatile organic impurities that may be present in the sample. researchgate.net While the sodium salt itself is not volatile, impurities could originate from starting materials or side reactions during synthesis.

For the analysis of a sodium salt, the sample might be acidified and extracted, or derivatized to convert non-volatile impurities into species amenable to GC analysis. The GC method utilizes a temperature program to separate compounds based on their boiling points and interactions with the column's stationary phase. GC-MS provides definitive identification of any detected impurities by comparing their mass spectra to spectral libraries.

Table 4: Representative GC-MS Parameters for Trace Impurity Profiling

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Mass Spectrometer (MS) |

| Scan Range | 35 - 500 amu |

| Impurity Specification | Individual impurity < 0.1% |

Quantitative Analysis of Water Content and Residual Solvents

The presence of water and residual organic solvents can affect the compound's stability, reactivity, and accurate weighing for experiments. Therefore, their quantification is a critical quality control step.

The water content is most accurately determined by Karl Fischer titration, a method specific to water that avoids interference from other volatile components. nih.gov This technique involves the titration of the sample with an iodine-based reagent that reacts stoichiometrically with water. For research-grade sodium carboxylates, the water content is typically specified to be below 0.5%.

Residual solvents from the synthesis and purification processes are typically analyzed using headspace gas chromatography (HS-GC). usp.org In this method, the sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into the GC for separation and quantification. The limits for residual solvents are guided by regulations such as the USP <467> guidelines, which classify solvents based on their toxicity. uspnf.com

Table 5: Summary of Water Content and Residual Solvent Analysis

| Analysis | Method | Specification | Typical Result |

|---|---|---|---|

| Water Content | Karl Fischer Titration | ≤ 0.5 % | 0.2 % |

| Residual Solvents | Headspace GC-MS | ||

| Ethanol | ≤ 5000 ppm | < 100 ppm | |

| Tetrahydrofuran | ≤ 720 ppm | Not Detected | |

| Hexane | ≤ 290 ppm | Not Detected |

Long-Term Stability and Storage Protocols for Deuterated Reference Materials

The long-term stability of deuterated reference materials, such as this compound, is a critical parameter that underpins their reliability and fitness for purpose in research and analytical applications. Meticulous storage protocols are essential to preserve the chemical and isotopic integrity of these compounds over time. This section outlines the recommended storage conditions and discusses the factors that can influence the stability of such materials.

Recommended Storage Conditions

For this compound, the generally recommended storage condition is at room temperature. It is advised to store the compound in its original, well-sealed container to protect it from environmental factors. While the compound is considered stable under these conditions, it is best practice to re-analyze its chemical purity after a period of three years to ensure its continued suitability for use.

| Parameter | Recommended Condition | Notes |

| Temperature | Room Temperature | Avoid excessive heat or freezing. |

| Light | Protect from Light | Store in an opaque container or in a dark place. |

| Atmosphere | Inert Atmosphere | For extended storage, consider storage under an inert gas like argon or nitrogen. |

| Container | Original, well-sealed container | Prevents contamination and exposure to moisture. |

This table is interactive. Users can sort and filter the data.

Factors Influencing Stability

Several environmental factors can potentially affect the long-term stability of deuterated reference materials. These include temperature, moisture, light, and atmospheric oxygen.

Temperature: Elevated temperatures can accelerate the rate of chemical degradation. For this compound, being a salt of a carboxylic acid, high temperatures could potentially promote decarboxylation or other degradation pathways, although the deuteration at specific positions is known to enhance metabolic stability.

Moisture: As a sodium salt, the compound can be hygroscopic. Absorption of moisture can lead to hydrolysis or facilitate other degradation reactions. It is crucial to store the material in a dry environment and to ensure the container is tightly sealed after each use.

Light: Exposure to ultraviolet (UV) or high-intensity visible light can provide the energy to initiate photochemical degradation. While the effect of light on this specific deuterated compound is not extensively documented, it is a general best practice in chemical storage to protect sensitive compounds from light. Studies on other deuterated organic molecules have shown that deuteration can sometimes alter photostability.

Atmospheric Oxygen: The presence of a hydroxyl group and a hydrocarbon chain in 6-hydroxyhexanoate (B1236181) suggests a potential susceptibility to oxidation over long periods, although deuteration can sometimes slow down oxidation processes. Storage under an inert atmosphere can mitigate this risk for highly sensitive applications or very long-term storage.

Stability Testing and Monitoring

To ensure the continued integrity of deuterated reference materials, a periodic stability monitoring program is recommended. This typically involves re-analyzing the purity and identity of the compound at set intervals. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for confirming the isotopic enrichment and structural integrity of the molecule.

| Time Point | Purity Assay (e.g., HPLC) | Isotopic Enrichment (e.g., MS) | Structural Confirmation (e.g., NMR) |

| Initial (T=0) | Report Initial Purity | Report Initial Enrichment | Confirm Structure |

| 1 Year | Monitor for Degradants | Re-confirm Enrichment | Re-confirm Structure |

| 2 Years | Monitor for Degradants | Re-confirm Enrichment | Re-confirm Structure |

| 3 Years | Full Re-analysis Recommended | Full Re-analysis Recommended | Full Re-analysis Recommended |

This table is interactive. Users can sort and filter the data.

By adhering to these storage protocols and monitoring practices, the long-term stability and reliability of this compound as a research-grade reference material can be effectively maintained.

Applications in Quantitative Analytical Chemistry: Isotope Dilution Mass Spectrometry Idms

Theoretical Framework of Isotope Dilution Mass Spectrometry

The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample. This labeled compound, or internal standard, is chemically identical to the endogenous analyte but has a different mass due to the isotopic enrichment. In the case of Sodium 6-hydroxyhexanoate-3,3,4,4,5,5-d6, the six deuterium (B1214612) atoms increase its mass, allowing it to be distinguished from the natural, unlabeled 6-hydroxyhexanoate (B1236181) by a mass spectrometer.

During sample preparation and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal from the endogenous analyte to that of the labeled internal standard, it is possible to accurately calculate the concentration of the analyte in the original sample, effectively correcting for variations in extraction efficiency and instrument response.

Development and Validation of Analytical Methods Utilizing this compound as an Internal Standard

While no specific methods utilizing this compound have been published, the general procedures for method development and validation would apply.

Mitigation of Matrix Effects and Ion Suppression/Enhancement

Biological matrices are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. A co-eluting, stable isotope-labeled internal standard like this compound is the most effective tool to compensate for these matrix effects, as it experiences the same ionization effects as the native analyte.

Assessment of Analytical Precision, Accuracy, and Linearity

The validation of an analytical method would involve assessing its precision (the closeness of repeated measurements), accuracy (the closeness of a measured value to the true value), and linearity (the ability to obtain test results that are directly proportional to the concentration of the analyte). The use of this compound would be critical in achieving the high levels of precision and accuracy required for a robust analytical method.

Establishment of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These parameters would be determined during method validation.

Quantification of Endogenous 6-Hydroxyhexanoate and Related Metabolites in Diverse Sample Matrices

The primary application of this compound would be the quantification of endogenous 6-hydroxyhexanoate in various biological and environmental samples.

Application in Biological Matrices (Excluding Human Clinical Data)

While no studies have been identified that use this specific internal standard for the analysis of 6-hydroxyhexanoate in non-human biological matrices, such research would be valuable in fields like animal metabolism studies, toxicology, and environmental science. The development of a validated IDMS method using this compound would enable researchers to accurately measure the levels of this metabolite in various animal models or environmental samples.

Application in Environmental and Agri-Food Samples

The use of a deuterated internal standard like this compound would be theoretically beneficial for the analysis of its non-deuterated counterpart, 6-hydroxyhexanoic acid, in complex matrices such as soil, water, and various food products. 6-hydroxyhexanoic acid can be a microbial degradation product of plastics, particularly those containing adipic acid polyesters. Therefore, its quantification is relevant in studies of plastic pollution and bioremediation.

In a hypothetical analytical method, a known amount of this compound would be added to an environmental or agri-food sample at the beginning of the sample preparation process. This "spiked" sample would then undergo extraction, cleanup, and derivatization steps to isolate and prepare the analyte for analysis by mass spectrometry, typically coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).

The key advantage of using a stable isotope-labeled internal standard is its ability to compensate for analyte losses during sample processing and for matrix effects during analysis. Since the deuterated standard has nearly identical chemical and physical properties to the native analyte, it behaves similarly throughout the entire analytical procedure. Any loss of the native analyte during extraction or derivatization would be mirrored by a proportional loss of the internal standard. Similarly, any enhancement or suppression of the analyte's signal in the mass spectrometer due to co-eluting matrix components would also affect the internal standard to a similar degree.

By measuring the ratio of the signal from the native analyte to that of the known amount of the deuterated internal standard, a highly accurate and precise quantification can be achieved, irrespective of sample-to-sample variations in recovery or matrix effects.

Hypothetical Research Findings:

Without actual research data, one can only surmise the potential findings. A study on the migration of plasticizers from food packaging might utilize this compound to quantify 6-hydroxyhexanoic acid in food simulants or actual food products. The results could be presented in a data table similar to the one below, which is purely illustrative.

Table 1: Illustrative Data on 6-Hydroxyhexanoic Acid in Food Samples

| Food Product | Sample ID | Concentration of 6-Hydroxyhexanoic Acid (µg/kg) | Recovery (%) |

|---|---|---|---|

| Bottled Water | BW-01 | 0.52 | 95 |

| Canned Soup | CS-01 | 2.1 | 88 |

This table is for illustrative purposes only and is not based on actual experimental data.

Method Transferability and Inter-Laboratory Comparability Studies

Method transferability refers to the ability of an analytical method to be successfully performed in a different laboratory from the one in which it was developed, without compromising the integrity of the results. For methods employing a specific internal standard like this compound, ensuring transferability would involve a detailed and robustly documented standard operating procedure (SOP).

Key parameters that would need to be clearly defined in the SOP to ensure successful method transfer include:

Purity and characterization of the internal standard: The exact isotopic enrichment and chemical purity of the this compound must be consistent across laboratories.

Sample preparation procedures: All steps, from sample collection and storage to extraction and cleanup, must be meticulously detailed.

Instrumental parameters: The make and model of the GC-MS or LC-MS system, column specifications, temperature gradients, and mass spectrometer settings (e.g., ionization mode, selected reaction monitoring transitions) need to be specified.

Calibration procedures: The method for preparing calibration standards and the regression model used for quantification should be standardized.

Inter-laboratory comparability studies, also known as proficiency testing or round-robin tests, are essential for validating the robustness and reliability of an analytical method. In such a study, a central organizer would distribute identical, well-characterized samples to multiple participating laboratories. Each laboratory would then analyze the samples using the prescribed method, which would specify the use of this compound as the internal standard.

The results from all participating laboratories would be statistically analyzed to assess the method's precision (repeatability and reproducibility) and accuracy. Successful inter-laboratory studies demonstrate that the method is rugged and can produce comparable results across different locations, with different analysts and equipment.

Table 2: Hypothetical Inter-Laboratory Comparison Results

| Laboratory | Reported Concentration (µg/L) | Z-Score |

|---|---|---|

| Lab A | 4.8 | -0.4 |

| Lab B | 5.2 | 0.4 |

| Lab C | 4.9 | -0.2 |

| Lab D | 5.1 | 0.2 |

This table is for illustrative purposes only. A Z-score between -2 and 2 is generally considered acceptable.

Investigation of Biochemical Pathways and Reaction Mechanisms Via Isotopic Tracing

Elucidation of Metabolic Flux and Carbon Atom Transitions

Metabolic flux analysis (MFA) is a key methodology for quantifying the rates of metabolic reactions within a biological system. By introducing a labeled substrate like Sodium 6-hydroxyhexanoate-3,3,4,4,5,5-d6, researchers can trace the flow of atoms through a metabolic network, providing insights into the dynamic operation of cellular metabolism.

When this compound is introduced to an in vitro or ex vivo system, its metabolic fate can be monitored using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The deuterium (B1214612) labels act as a "heavy" signature, allowing for the differentiation of the tracer and its metabolites from their endogenous, unlabeled counterparts. This enables the quantitative measurement of the uptake and conversion of the deuterated substrate over time.

For instance, in a hypothetical study using a liver tissue model, the rate of disappearance of this compound from the culture medium and the appearance of its downstream metabolites can be measured. This provides a direct assessment of the flux through the initial steps of the 6-hydroxyhexanoate (B1236181) metabolic pathway.

The pattern of deuterium labeling in downstream metabolites provides crucial information for identifying metabolic intermediates and the points at which metabolic pathways diverge. As this compound is metabolized, the deuterium atoms may be retained or lost depending on the specific enzymatic reactions involved.

Consider the potential metabolic pathways of 6-hydroxyhexanoate, which can include ω-oxidation to adipic acid. By analyzing the isotopic composition of intermediates, it is possible to confirm the sequence of reactions and identify any alternative or previously unknown pathways. For example, the detection of deuterated adipic acid would confirm the flux through this oxidative pathway. The specific location and number of deuterium atoms in the resulting adipic acid can further elucidate the enzymatic mechanism.

Table 1: Hypothetical Isotopic Analysis of Metabolites from this compound in an Ex Vivo Liver Model

| Metabolite | Isotopic Signature | Implication |

| 6-Oxohexanoate-d5 | M+5 | Indicates oxidation at the C6 position with retention of the deuterium-labeled backbone. |

| Adipic acid-d4 | M+4 | Suggests further oxidation and loss of one deuterium atom, providing insight into the dehydrogenase mechanism. |

| Acetyl-CoA-d2 | M+2 | Points to β-oxidation of the hexanoate (B1226103) backbone, revealing a key metabolic branch point. |

| Succinyl-CoA-d4 | M+4 | Indicates entry into the Krebs cycle, demonstrating the integration of 6-hydroxyhexanoate metabolism with central carbon metabolism. |

This table presents hypothetical data for illustrative purposes.

Mechanistic Studies of Enzymatic Reactions Involving Hydroxyhexanoate Derivatives

Isotopically labeled substrates are indispensable for detailed mechanistic studies of enzyme-catalyzed reactions. The mass difference between deuterium and hydrogen can influence reaction rates, a phenomenon known as the kinetic isotope effect (KIE).

The KIE is the ratio of the reaction rate for a substrate with a lighter isotope (e.g., hydrogen) to the rate for the same substrate with a heavier isotope (e.g., deuterium). A primary KIE greater than 1 is observed when a C-H bond to the isotope is broken in the rate-determining step of the reaction.

For enzymes that metabolize 6-hydroxyhexanoate, such as alcohol dehydrogenases or aldehyde dehydrogenases, the use of this compound can help to identify the rate-limiting step. For example, if the oxidation of the C6 hydroxyl group is rate-limiting, a significant KIE would be expected. In contrast, if a subsequent step is rate-limiting, the KIE for the initial oxidation would be close to 1.

Table 2: Hypothetical Kinetic Isotope Effects for the Enzymatic Oxidation of 6-Hydroxyhexanoate

| Enzyme | Substrate | Vmax (µmol/min/mg) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | KIE (kH/kD) |

| Alcohol Dehydrogenase | 6-hydroxyhexanoate | 10.5 | 150 | 7.0 x 10⁴ | 2.8 |

| Alcohol Dehydrogenase | 6-hydroxyhexanoate-d6 | 3.8 | 155 | 2.5 x 10⁴ | |

| Aldehyde Dehydrogenase | 6-oxohexanoate | 25.2 | 50 | 5.0 x 10⁵ | 1.1 |

| Aldehyde Dehydrogenase | 6-oxohexanoate-d5 | 23.0 | 52 | 4.4 x 10⁵ |

This table presents hypothetical data for illustrative purposes.

The significant KIE of 2.8 for the alcohol dehydrogenase-catalyzed reaction suggests that the hydride transfer from the C6 position is a rate-limiting step in the oxidation of 6-hydroxyhexanoate. The KIE near unity for the aldehyde dehydrogenase reaction indicates that C-H bond cleavage is not rate-limiting in the subsequent oxidation step.

Enzymatic reactions are often highly stereospecific. Isotopic labeling can be a powerful tool to probe the stereochemical course of these transformations, even when the substrate is not chiral. While this compound itself is not chiral, the enzymatic reactions it undergoes can introduce chirality. The fate of the deuterium labels can provide information about the stereochemistry of the reaction.

For example, if an enzyme introduces a double bond into the carbon backbone, the stereospecific removal of a deuterium atom can be monitored. The resulting product's stereochemistry can be determined by spectroscopic methods, revealing the enzyme's stereochemical preference.

Application in In Vitro Systems and Ex Vivo Tissue Models (Excluding Human Clinical Data)

This compound is well-suited for use in a variety of in vitro and ex vivo experimental systems. These include isolated enzyme preparations, cultured cells, and perfused organ models. These systems allow for the study of metabolic pathways and enzyme mechanisms in a controlled environment, free from the complexities of whole-organism physiology.

In studies with isolated mitochondria, for example, this deuterated substrate could be used to investigate the pathways of fatty acid oxidation and their connection to the Krebs cycle. Similarly, in primary hepatocyte cultures, it could be used to model hepatic lipid metabolism and its regulation. The data obtained from these studies can provide fundamental insights into the biochemical roles of 6-hydroxyhexanoate and its derivatives.

Integration with Systems Biology Approaches for Pathway Mapping

The integration of data from isotopic tracing studies with systems biology models represents a frontier in understanding complex biochemical networks. While specific research directly employing this compound in comprehensive systems biology pathway mapping is not extensively documented in publicly available literature, the principles and methodologies for such an integration are well-established. This section outlines the conceptual framework and potential applications for incorporating data from tracers like this compound into systems-level metabolic models.

Stable isotope tracers are invaluable tools for elucidating the flow of molecules through metabolic pathways. nih.govmssm.edu By introducing a labeled compound into a biological system, researchers can track the appearance of the isotope in downstream metabolites, providing direct evidence of pathway connections and reaction rates. nih.govmssm.edu Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify the incorporation of these isotopes. nih.govnih.gov

Systems biology, in turn, utilizes computational models to simulate and analyze the behavior of complex biological systems as a whole. nih.gov These models are constructed based on known biochemical reactions and are refined using experimental data. nih.gov The integration of isotopic tracing data with these models allows for a more dynamic and quantitative understanding of metabolic fluxes—the rates of turnover of molecules through a metabolic pathway. nih.govnih.gov

The general workflow for integrating data from a tracer like this compound into a systems biology framework for pathway mapping would involve several key steps:

Experimental Design and Data Acquisition: The labeled compound is introduced to the biological system of interest (e.g., cell culture, animal model). After a defined period, metabolites are extracted and analyzed to determine the extent and pattern of deuterium incorporation into various molecules. nih.gov

Metabolic Network Reconstruction: A comprehensive metabolic network model is constructed, incorporating known enzymatic reactions and pathways relevant to fatty acid and hydroxy fatty acid metabolism.

Metabolic Flux Analysis (MFA): The isotopic labeling data is used as an input for MFA. nih.govmdpi.com MFA is a computational method that calculates the rates of all reactions in the metabolic network that are consistent with the observed labeling patterns. nih.govmdpi.com This provides a quantitative map of metabolic pathway activity.

Model Refinement and Hypothesis Generation: The results from the MFA are used to refine the initial metabolic model. Discrepancies between the model's predictions and the experimental data can highlight gaps in our understanding of the metabolic network, leading to new hypotheses about novel pathways or regulatory mechanisms.

A hypothetical study using this compound could aim to map its metabolic fate and quantify the flux through connected pathways. The table below illustrates the type of data that would be generated and integrated into a systems biology model.

Table 1: Hypothetical Isotopic Enrichment Data from a Tracer Study with this compound

| Metabolite | Isotopic Enrichment (M+6) | Implied Pathway |

| Adipic acid-d6 | High | ω-oxidation |

| 3-Hydroxyadipic acid-d6 | Moderate | β-oxidation of adipic acid-d6 |

| Succinyl-CoA-d4 | Low | Downstream catabolism |

| Glutaryl-CoA-d5 | Low | Downstream catabolism |

This data, when integrated into a metabolic model, could provide quantitative flux values for pathways such as ω-oxidation and subsequent β-oxidation. Such an approach allows for a systems-level understanding of how cells metabolize specific fatty acid derivatives and how these pathways are regulated in response to different physiological conditions. The integration of metabolomic data with other 'omics' datasets (genomics, transcriptomics, proteomics) further enhances the predictive power of these models. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What is the significance of deuterium substitution in Sodium 6-hydroxyhexanoate-3,3,4,4,5,5-d6 for metabolic studies?

- Methodological Answer : The deuteration at positions 3, 3, 4, 4, 5, and 5 introduces stable isotopic labels that enable precise tracking of metabolic pathways. Researchers use this compound as a tracer in in vivo or in vitro systems to study hydroxyhexanoate metabolism via techniques like NMR or mass spectrometry (MS). The deuterium atoms reduce spectral overlap in NMR and enhance MS sensitivity for detecting metabolic intermediates .

- Experimental Design : Isotopic enrichment can be quantified using liquid chromatography (LC)-MS/MS with selected reaction monitoring (SRM) for deuterated metabolites. Calibration curves should be established using non-deuterated standards to account for natural abundance.

Q. What are the standard analytical methods for characterizing this compound purity and isotopic enrichment?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm deuteration sites and structural integrity, while Fourier-Transform Infrared Spectroscopy (FTIR) validates functional groups. Isotopic purity (98 atom% D) is quantified via high-resolution mass spectrometry (HRMS) or isotope ratio mass spectrometry (IRMS) .

- Data Contradiction Analysis : Discrepancies in deuteration levels between NMR and MS may arise due to partial proton-deuterium exchange during sample preparation. To mitigate, use deuterated solvents (e.g., D₂O) and minimize exposure to protic environments.

Advanced Research Questions

Q. How can this compound be utilized in protein-ligand interaction studies?

- Methodological Answer : The compound serves as a deuterated analog in surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study binding kinetics with enzymes like hydroxyacid oxidases. Deuterated ligands reduce background noise in hydrogen-deuterium exchange (HDX) mass spectrometry, enabling precise mapping of binding interfaces .

- Experimental Design : For HDX-MS, incubate the enzyme with deuterated ligand, quench the reaction at defined timepoints, and digest proteins with pepsin. Analyze deuterium incorporation via LC-MS to identify protected regions.

Q. What challenges arise when synthesizing polyhydroxyalkanoate (PHA) copolymers using deuterated monomers like this compound?

- Methodological Answer : Incorporating deuterated hydroxyhexanoate into PHA copolymers (e.g., PHBV) via microbial biosynthesis (e.g., Ralstonia eutropha) requires optimization of fermentation conditions. Deuterated monomers may alter enzyme kinetics in the PHA synthase pathway, reducing polymerization efficiency .

- Data Contradiction Analysis : If copolymer yields decline, verify monomer solubility in culture media using LC-MS. Adjust feeding strategies (e.g., pulsed vs. continuous) to balance toxicity and uptake rates.

Q. How does isotopic labeling impact the analysis of short-chain fatty acid (SCFA) transport mechanisms in gut microbiota models?

- Methodological Answer : this compound can be used to trace SCFA uptake in anaerobic gut microbiota cultures. Deuterated SCFAs are incubated with bacterial consortia, and isotopic enrichment in intracellular metabolites is measured via GC-MS after derivatization (e.g., silylation) .

- Experimental Design : Normalize data to account for isotopic dilution from endogenous SCFA production. Use time-course sampling to distinguish between passive diffusion and active transport mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.